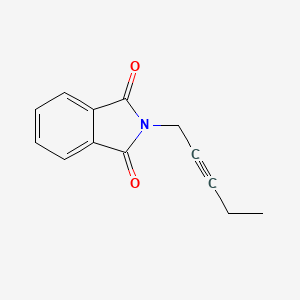

N-(2-Pentynyl)phthalimide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-pent-2-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFAGDNPORPFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429051 | |

| Record name | N-(2-Pentynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339310-24-6 | |

| Record name | N-(2-Pentynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Pentynyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Synthetic Applications of N-(2-Pentynyl)phthalimide

Executive Summary

N-(2-Pentynyl)phthalimide (CAS: 339310-24-6)[1] is a bifunctional organic building block characterized by a terminal ethyl-substituted alkyne and a phthalimide-protected primary amine. This specific structural arrangement makes it an invaluable intermediate in advanced organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and complex materials. By masking the highly nucleophilic primary amine, the phthalimide moiety allows the alkyne to participate in transition-metal-catalyzed reactions—such as Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) and Sonogashira couplings—without unwanted metal coordination or side reactions[2].

Molecular & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(2-Pentynyl)phthalimide is critical for predicting its solubility, reactivity, and stability during multi-step syntheses. The compound is typically isolated as a stable solid and requires specific storage conditions to prevent degradation over time.

Table 1: Molecular Identity

| Parameter | Value |

| IUPAC Name | 2-(pent-2-yn-1-yl)isoindole-1,3-dione |

| CAS Number | 339310-24-6[1] |

| Synonyms | 1-Phthalimido-2-pentyne[1]; 5-Phthalimido-3-pentyne[3] |

| Molecular Formula | C13H11NO2[4] |

| Molecular Weight | 213.23 g/mol [4] |

| InChI Key | YGFAGDNPORPFTC-UHFFFAOYSA-N[4] |

Table 2: Physicochemical & Handling Parameters

| Parameter | Value |

| Appearance | Solid (Typical for isoindole-1,3-diones)[5] |

| Purity (Commercial) | ≥97% to 99%[1],[4] |

| Storage Temperature | Refrigerated (2-8°C)[4] |

| Reactivity Handle 1 | Internal Alkyne (C≡C) |

| Reactivity Handle 2 | Protected Primary Amine (Phthalimide) |

Mechanistic Role in Organic Synthesis

The strategic value of N-(2-Pentynyl)phthalimide lies in its orthogonal reactivity.

The Causality of Phthalimide Protection: Free primary amines (like 2-pentyn-1-amine) are highly nucleophilic and possess strong Lewis basicity. If left unprotected during transition-metal catalysis (e.g., using Pd or Cu), the free amine can competitively coordinate to the metal center, poisoning the catalyst or leading to off-target cross-coupling. According to [2], alkynes are critical substrates in these coupling reactions. The phthalimide group mitigates interference by delocalizing the nitrogen lone pair into two adjacent carbonyl groups, rendering it non-nucleophilic. This allows the internal alkyne to undergo specialized reactions cleanly.

Once the alkyne has been functionalized, the phthalimide group can be selectively cleaved using the classic Ing-Manske procedure to reveal the primary amine for subsequent derivatization.

Experimental Workflows & Protocols

To ensure high reproducibility, the following self-validating protocols detail the use and transformation of N-(2-Pentynyl)phthalimide.

Protocol 1: Ing-Manske Deprotection to 2-Pentyn-1-amine

This protocol details the removal of the phthalimide protecting group to yield the free amine.

Step-by-Step Methodology:

-

Dissolution: Suspend N-(2-Pentynyl)phthalimide (1.0 equiv) in absolute ethanol (0.2 M). Causality: Ethanol is chosen because it dissolves the starting material at elevated temperatures but is a poor solvent for the byproduct (phthalhydrazide), driving the reaction forward via precipitation.

-

Reagent Addition: Add hydrazine hydrate ( NH2NH2⋅H2O , 1.5 equiv) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to 75°C (reflux) for 3-4 hours. Causality: Heating provides the activation energy necessary for the initial nucleophilic attack of hydrazine on the imide carbonyl, forming the tetrahedral intermediate.

-

Validation & Isolation: Cool the mixture to 0°C. A voluminous white precipitate (phthalhydrazide) will form, serving as a visual self-validation of reaction progress. Filter the precipitate and wash with cold ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to isolate the crude 2-pentyn-1-amine, which can be further purified via vacuum distillation or acid-base extraction.

Figure 1: Ing-Manske deprotection pathway of N-(2-Pentynyl)phthalimide using hydrazine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of N-(2-Pentynyl)phthalimide with an organic azide, utilizing the compound's alkyne handle.

Step-by-Step Methodology:

-

Substrate Mixing: Dissolve N-(2-Pentynyl)phthalimide (1.0 equiv) and the target azide (1.05 equiv) in a 1:1 (v/v) mixture of tert-butanol and water. Causality: The biphasic protic solvent stabilizes the Cu(I)-acetylide intermediate and accelerates the cycloaddition thermodynamically.

-

Catalyst Generation: Add CuSO4⋅5H2O (5 mol%) followed by sodium ascorbate (15 mol%). Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II), preventing oxidative homocoupling (Glaser coupling) of the alkyne.

-

Reaction & Validation: Stir vigorously at room temperature for 12-24 hours. Monitor via TLC (UV active for the phthalimide moiety). The disappearance of the starting material validates completion.

-

Workup: Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate to yield the 1,4-disubstituted 1,2,3-triazole derivative.

Figure 2: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Sources

An In-depth Technical Guide to N-(2-Pentynyl)phthalimide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-Pentynyl)phthalimide, a valuable synthetic intermediate for researchers, chemists, and drug development professionals. The document details its chemical and physical properties, outlines robust synthesis protocols, and explores its characterization through modern analytical techniques. Furthermore, this guide delves into the potential applications of N-(2-Pentynyl)phthalimide, particularly in the realms of medicinal chemistry and materials science, leveraging the unique reactivity of its terminal alkyne functionality.

Introduction

N-(2-Pentynyl)phthalimide, also known as 2-(pent-2-yn-1-yl)isoindoline-1,3-dione, belongs to the class of N-substituted phthalimides. The phthalimide moiety is a common structural motif in organic chemistry, often employed as a protecting group for primary amines in the Gabriel synthesis. The introduction of an alkynyl functional group, specifically a 2-pentynyl chain, imparts unique reactivity to the molecule, making it a versatile building block for the synthesis of more complex structures. The presence of the internal alkyne allows for its participation in a variety of chemical transformations, including cycloaddition reactions, metal-catalyzed cross-coupling reactions, and the introduction of the pentynyl group into larger molecules. This guide aims to be a definitive resource for scientists working with or considering the use of N-(2-Pentynyl)phthalimide in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of N-(2-Pentynyl)phthalimide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 339310-24-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | General knowledge of phthalimide derivatives |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | General knowledge of phthalimide derivatives |

| Melting Point | Not experimentally determined in the searched literature. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Refrigerated storage is recommended. | [1] |

Synthesis of N-(2-Pentynyl)phthalimide

The synthesis of N-(2-Pentynyl)phthalimide can be achieved through several established methods for N-alkylation of phthalimide. Two reliable and commonly employed protocols are presented below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Classical N-Alkylation with 1-Bromo-2-pentyne

This method represents a straightforward and widely used approach for the synthesis of N-substituted phthalimides, often referred to as a variation of the Gabriel synthesis.

Reaction Scheme:

Sources

role of the alkyne group in N-(2-Pentynyl)phthalimide reactivity

The Strategic Role of the Alkyne Group in N-(2-Pentynyl)phthalimide Reactivity: A Technical Guide for Advanced Organic Synthesis and Drug Design

Executive Summary

N-(2-Pentynyl)phthalimide (CAS 339310-24-6) is a highly strategic bifunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. While the phthalimide moiety serves as a robust, sterically demanding protecting group for primary amines, the internal alkyne (the 2-pentynyl group) acts as the primary locus of reactivity. This whitepaper dissects the mechanistic causality behind the alkyne's reactivity, detailing its role in transition metal catalysis, stereoselective reductions, and its downstream application as a pharmacophore in monoamine oxidase (MAO) inhibitors.

Structural Dynamics: The Bifunctional Nature

The reactivity of N-(2-Pentynyl)phthalimide is governed by the internal nature of its C2-C3 triple bond. Unlike terminal alkynes, which are highly acidic and prone to homocoupling (e.g., Glaser coupling) or standard CuAAC click chemistry, the internal alkyne requires specific activation energy thresholds.

The adjacent methylene group (C1) is electron-withdrawing due to the strong inductive effect of the phthalimide system. This creates a subtle electronic polarization across the alkyne ( δ+ at C3, δ− at C2), which can be exploited to achieve high regioselectivity during transition metal insertions and electrophilic additions.

Mechanistic Reactivity of the Internal Alkyne

Transition Metal-Mediated Cycloadditions (Pauson-Khand)

Internal alkynes are privileged substrates for the Pauson-Khand reaction—a[2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to yield functionalized cyclopentenones. The first and most critical step is the coordination of the alkyne with dicobalt octacarbonyl ( Co2(CO)8 ) to form a stable dicobaltatetrahedrane complex[2].

The steric bulk of the phthalimide group plays a pivotal role here. During the subsequent migratory insertion of the alkene, the phthalimide group directs the incoming alkene to the less hindered side of the cobalt complex, dictating the regiochemical outcome of the final cyclopentenone scaffold.

Caption: Mechanistic pathway of the Cobalt-catalyzed Pauson-Khand reaction.

Stereocontrolled Semi-Hydrogenation

The alkyne group allows for the stereocontrolled synthesis of allylic amines. By subjecting N-(2-Pentynyl)phthalimide to Lindlar hydrogenation, the internal alkyne is selectively reduced to a (Z)-alkene. The causality behind the strict (Z)-selectivity lies in the heterogeneous nature of the catalyst; both hydrogen atoms are delivered from the same face of the metal surface (syn-addition).

The Alkyne as a Pharmacophore: MAO Inhibition

Following the deprotection of the phthalimide group—typically via hydrazinolysis (the Ing-Manske procedure in Gabriel synthesis)—the resulting primary amine is 2-pentyn-1-amine[3]. Alkynyl amines (propargylamines) are a highly privileged class of irreversible Monoamine Oxidase (MAO) inhibitors[4].

Mechanism of Action: The alkyne moiety acts as a "suicide substrate" (mechanism-based inhibitor). Once the 2-pentynyl amine enters the MAO active site, the alkyne group undergoes a single-electron transfer (SET) oxidation mediated by the FAD (Flavin Adenine Dinucleotide) cofactor. This generates a highly reactive radical intermediate that forms a permanent covalent adduct with the N5 atom of the flavin ring, irreversibly disabling the enzyme's ability to deaminate monoamine neurotransmitters[4].

Caption: Mechanism of irreversible MAO inhibition via covalent modification of FAD.

Validated Experimental Workflows

Protocol A: Synthesis of the Dicobaltatetrahedrane Complex

This protocol outlines the activation of the alkyne for subsequent cycloadditions, adapted from established internal alkyne methodologies[2].

-

Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of N-(2-Pentynyl)phthalimide.

-

Solvent Selection: Dissolve the substrate in 10 mL of anhydrous heptane. Causality: Non-coordinating solvents like heptane are critical; polar solvents (e.g., THF) competitively bind to the cobalt center, displacing CO ligands prematurely and stalling the reaction.

-

Complexation: Add 1.05 mmol of Co2(CO)8 in one portion. Stir at room temperature for 4-5 hours. Observation: Immediate evolution of CO gas will occur, and the solution will turn deep red/brown.

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active alkyne spot and the appearance of an intensely red/orange spot indicates successful complexation.

-

Analytical Validation: Isolate via filtration through a short silica plug. Confirm via IR spectroscopy: the alkyne C≡C stretch (~2230 cm⁻¹) must vanish, replaced by strong metal-carbonyl stretching bands at 2090, 2050, and 2020 cm⁻¹.

Protocol B: Z-Selective Lindlar Hydrogenation

-

Preparation: In a round-bottom flask, dissolve 5.0 mmol of N-(2-Pentynyl)phthalimide in 20 mL of HPLC-grade Methanol.

-

Catalyst & Poison Addition: Add 0.5 mmol of Lindlar catalyst (5% Pd on CaCO3 , poisoned with lead) and 1.0 equivalent of synthetic quinoline. Causality: The lead and quinoline act synergistically to deactivate the highly reactive palladium sites. Without quinoline, the reaction will over-reduce the alkene to an alkane, destroying the stereocenter.

-

Hydrogenation: Purge the flask with H2 gas and stir vigorously under an H2 balloon (1 atm) at room temperature.

-

Self-Validation: Monitor H2 uptake. The reaction should strictly consume 1 molar equivalent of H2 . Confirm the (Z)-geometry via 1H -NMR; the vinylic protons should display a coupling constant ( 3JHH ) of approximately 10-12 Hz, distinct from the 15-18 Hz expected for an (E)-alkene.

Quantitative Reactivity Matrix

The following table summarizes the transformation profiles of the alkyne group within N-(2-Pentynyl)phthalimide.

| Reaction Type | Reagents / Catalyst | Target Functional Group | Typical Yield | Mechanistic Driver |

| Complexation | Co2(CO)8 , Heptane, RT | Dicobaltatetrahedrane | 75 - 85% | Alkyne π -electron donation to Co centers[2]. |

| Semi-Hydrogenation | H2 (1 atm), Lindlar Cat., Quinoline | (Z)-Alkene | > 90% | Syn-addition of H2 on a poisoned metal surface. |

| Deprotection | Hydrazine hydrate ( NH2NH2 ), EtOH | 2-Pentyn-1-amine | 80 - 95% | Nucleophilic acyl substitution (Gabriel Synthesis)[3]. |

| Hydration | AuCl3 (cat.), H2O , MeOH | Ketone (2-Pentanone deriv.) | 70 - 80% | Electrophilic activation of the alkyne by Au(III). |

References

-

(µ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt Source: ProQuest URL: [Link]

- Monoamine reuptake inhibitors (WO2010121022A1)

Sources

- 1. N-(2-Pentynyl)phthalimide | 339310-24-6 [sigmaaldrich.com]

- 2. (µ<sub>2</sub>-η<sup>4</sup>-<i>N</i>-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2010121022A1 - Monoamine reuptake inhibitors - Google Patents [patents.google.com]

safety and handling precautions for N-(2-Pentynyl)phthalimide

An In-depth Technical Guide to the Safe Handling of N-(2-Pentynyl)phthalimide

Abstract

N-(2-Pentynyl)phthalimide (CAS No. 339310-24-6) is a valuable reagent in organic synthesis, utilized by researchers in drug discovery and materials science. Its molecular structure, incorporating both a phthalimide moiety and an internal alkyne, presents a unique combination of chemical properties and potential hazards. This guide provides a comprehensive analysis of the safety and handling precautions required for N-(2-Pentynyl)phthalimide. It is intended for researchers, laboratory managers, and drug development professionals. The document synthesizes data from analogous compounds and the constituent functional groups to establish a robust framework for risk assessment and mitigation, covering hazard identification, exposure controls, emergency procedures, and proper storage and disposal.

Introduction: A Tale of Two Functional Groups

The safety profile of N-(2-Pentynyl)phthalimide is best understood by examining its two primary functional components: the phthalimide group and the internal alkyne.

-

The Phthalimide Moiety: The phthalimide group is a well-known structural motif in chemistry. While generally stable, concerns have been raised regarding the potential teratogenicity of phthalimides due to their structural similarity to thalidomide[1]. Although this specific derivative lacks conclusive data, this structural alert necessitates cautious handling, particularly concerning long-term or repeated exposure. The phthalimide structure also contributes to potential irritation of the skin, eyes, and respiratory system[1][2].

-

The 2-Pentynyl (Internal Alkyne) Group: The pentynyl chain contains a carbon-carbon triple bond. A critical distinction for safety is that this is an internal alkyne. Unlike terminal alkynes, it lacks an acidic proton on the sp-hybridized carbon. This fundamentally mitigates one of the most severe hazards associated with alkynes: the formation of shock-sensitive and potentially explosive metal acetylides with heavy metals like silver, copper, or mercury[3]. However, the alkyne group still contributes to the overall reactivity and potential flammability of the molecule[3].

This guide will deconstruct these factors to provide clear, actionable protocols for minimizing risk during the handling and use of this compound.

Physicochemical Properties and Hazard Identification

A thorough understanding of the compound's properties is the foundation of a robust safety protocol.

Physical and Chemical Data

| Property | Value | Source / Comment |

| CAS Number | 339310-24-6 | |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | Derived from formula. See also[4]. |

| Appearance | White to off-white solid/crystalline powder. | [1] (based on phthalimide) |

| Melting Point | Not specified. Analog N-(2-Butynyl)phthalimide melts at 219-223 °C. | [5] |

| Solubility | Expected to be poorly soluble in water, soluble in many organic solvents. | Phthalimide is slightly soluble in water (<0.1 g/100 ml)[1][6]. |

| Stability | Stable under normal, recommended storage conditions. | [2][4] |

| Storage Temperature | Refrigerated. |

GHS Hazard Classification (Inferred)

No specific GHS classification exists for N-(2-Pentynyl)phthalimide. The following classification is inferred from the closely related analog, N-(2-Butynyl)phthalimide, and the parent phthalimide structure.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | законодательство |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | законодательство |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | законодательство |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | законодательство |

Source: Inferred from N-(2-Butynyl)phthalimide[5] and N-(4-Pentynyl)phthalimide[4].

Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with this chemical. The causality behind this process involves identifying intrinsic hazards from the chemical's structure and mapping them to the specific experimental context to implement appropriate controls.

Caption: Logical workflow for conducting a risk assessment for N-(2-Pentynyl)phthalimide.

Exposure Controls and Personal Protective Equipment (PPE)

The primary goal of exposure controls is to create a barrier between the researcher and the chemical hazard. The choice of controls is directly dictated by the identified risks of irritation, potential sensitization, and unknown long-term effects.

Engineering Controls

-

Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood[3][7]. This is critical to prevent inhalation of fine dust particles, which can cause respiratory irritation[1][4].

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the tasks being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. | Protects against dust particles and splashes, mitigating the risk of serious eye irritation[4][7]. |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. | Prevents direct skin contact, which can cause irritation and potential allergic reactions[2][8]. |

| Skin and Body Protection | Standard laboratory coat. Closed-toe shoes are mandatory. | Minimizes the risk of accidental skin exposure[9]. |

| Respiratory Protection | Not typically required if work is performed within a fume hood. If a hood is unavailable or dust generation is unavoidable, a NIOSH-approved N95 dust mask or higher is recommended. | Protects against inhalation of irritant dust[1][5]. |

Safe Handling, Storage, and Experimental Protocols

General Handling Precautions

-

Avoid all personal contact, including the inhalation of dust[1].

-

Minimize dust generation and accumulation during handling[7]. Use techniques like gentle scooping rather than pouring from a height.

-

Wash hands thoroughly after handling the material and before leaving the laboratory[4].

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Requirements

-

Temperature: Store in a refrigerator. Low temperatures help minimize potential degradation or oligomerization of the alkyne component over time[3].

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place[2][4].

-

Incompatibilities: Avoid contact with strong oxidizing agents[2]. While the risk of acetylide formation is low, it remains prudent to avoid contact with heavy metal salts, especially under basic conditions, as a general precaution for any alkyne-containing compound[3].

Protocol: Qualitative Test for Terminal Alkyne Impurities

Causality: Over time or due to synthesis side-reactions, trace amounts of terminal alkyne isomers could theoretically be present. A qualitative test using Tollen's reagent can validate the absence of this more hazardous impurity. The formation of a precipitate (silver acetylide) would indicate the presence of a terminal alkyne, necessitating a re-evaluation of handling procedures.

WARNING: Silver acetylides are shock-sensitive and explosive when dry. This test must be performed on a small scale, and the resulting mixture must be immediately quenched with acid.

Procedure:

-

Prepare Tollen's Reagent: In a clean test tube, dissolve a small amount of silver nitrate in deionized water. Add a few drops of dilute ammonium hydroxide until the initial brown precipitate of silver oxide just redissolves.

-

Sample Preparation: Dissolve a few milligrams of N-(2-Pentynyl)phthalimide in a minimal amount of a suitable solvent (e.g., ethanol).

-

Test: Add the sample solution to the Tollen's reagent.

-

Observation: The absence of a white or off-white precipitate confirms the absence of significant terminal alkyne impurities[3].

-

Decontamination (CRITICAL): Immediately after the test, add dilute nitric acid to the test tube until the solution is acidic and any potential precipitate dissolves completely. Dispose of as hazardous waste.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4][7]. |

| Skin Contact | Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2][4]. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention[2][7]. |

Accidental Release and Spill Cleanup

The following workflow should be followed in the event of a spill.

Caption: Step-by-step workflow for responding to a spill of N-(2-Pentynyl)phthalimide.

Fire-Fighting Measures

-

Hazards: The compound is a combustible solid[1]. Fine dust can form explosive mixtures with air[1]. Combustion will produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[1][2].

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam[2].

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[2][7].

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations. Dispose of the chemical and any contaminated materials as hazardous waste. Do not allow the material to enter drains or the environment[2]. Empty containers may contain residual dust and should be treated as hazardous[1].

References

- BenchChem Technical Support Team. (2025). common pitfalls in the handling of terminal alkynes. Benchchem.

- Phthalimide Safety Data Sheet. (n.d.).

- Phthalimide - Material Safety D

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- N-(2-Pentynyl)phthalimide. (n.d.). Sigma-Aldrich.

- N-(2-Pentynyl)phthalimide | 339310-24-6. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2024, July 19). Fisher Scientific.

- Safety Data Sheet: Phthalimide. (n.d.). Carl ROTH.

- Phthalimide SDS, 85-41-6 Safety D

- Phthalimide: Structure, Properties, Preparation, Uses & Reactions. (n.d.). Vedantu.

- potassium phthalimide. (n.d.). Sdfine.

- Phthalimide- Preparation, Chemical Reactions & Uses. (2022, November 8). Turito.

- N-(2-Butynyl)phthalimide 97%. (n.d.). Sigma-Aldrich.

- Material Safety Data Sheet - Phthalimide, 98%. (2005, October 3). Cole-Parmer.

- N-(2,3-Epoxypropyl)phthalimide: A Technical Guide to Safety and Handling. (2025). Benchchem.

- Phthalimide - Wikipedia. (n.d.). Wikipedia.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. N-(2-丁炔基)邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

N-(2-Pentynyl)phthalimide (CAS 339310-24-6): Commercial Availability, Synthesis, and Applications in Advanced Chemical Biology

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern synthetic chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream workflows. N-(2-Pentynyl)phthalimide (CAS 339310-24-6) is a highly specialized intermediate that elegantly combines an internal alkyne with a phthalimide-protected primary amine. This dual-functionality provides orthogonal reactivity: the alkyne serves as a handle for cycloadditions or stereoselective reductions, while the phthalimide group prevents transition-metal catalyst poisoning and unwanted over-alkylation during complex multi-step syntheses.

This guide provides an authoritative overview of its commercial supply chain, physical properties, and field-validated experimental protocols for its utilization.

Chemical Identity & Physical Properties

Understanding the physicochemical parameters of N-(2-Pentynyl)phthalimide is critical for optimizing reaction conditions and chromatographic purifications.

Table 1: Chemical Identity & Physical Properties

| Property | Value |

| Chemical Name | N-(2-Pentynyl)phthalimide |

| Synonyms | 5-Phthalimido-3-pentyne; 2-(pent-2-yn-1-yl)isoindoline-1,3-dione |

| CAS Number | 339310-24-6[1] |

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol [2] |

| InChI Key | YGFAGDNPORPFTC-UHFFFAOYSA-N[1] |

| Storage Conditions | Refrigerated (2-8°C), dry environment[1] |

Commercial Availability & Supplier Landscape

Securing a reliable supply chain is paramount for scaling from discovery to process chemistry. N-(2-Pentynyl)phthalimide is available across various purity grades to suit both sensitive catalytic screening and bulk manufacturing.

Table 2: Commercial Suppliers & Procurement Data

| Supplier | Catalog / Product ID | Purity | Application Suitability |

| Sigma-Aldrich (Combi-Blocks) | COMH97E337C5 | ≥99% | High purity for sensitive transition-metal catalytic workflows[1]. |

| BLD Pharmatech | BD01331440 | 95% | Cost-effective for early-stage screening and bulk scale-up[3]. |

| Alfa Chemistry | ACM339370455 | 96% | Reliable for general synthetic and derivatization applications. |

| ChemicalBook (Aggregator) | Multiple (e.g., Hubei Lidu) | Varies | Useful for sourcing metric-ton quantities for API manufacturing[2]. |

Mechanistic Utility: The Power of the Protected Internal Alkyne

The architectural brilliance of N-(2-Pentynyl)phthalimide lies in its orthogonal functional groups.

-

The Phthalimide Shield (Gabriel Principle): In complex syntheses, primary amines are highly reactive and prone to oxidation, unwanted alkylation, or coordination to metal catalysts. The phthalimide group acts as a robust bidentate protecting group. It is specifically utilized in the Gabriel synthesis framework to prevent the over-alkylation typically seen when reacting ammonia with alkyl halides, ensuring that subsequent deprotection yields strictly the primary amine[4].

-

The Internal Alkyne Core: Unlike terminal alkynes, the internal pent-2-ynyl moiety is inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions. This stability is an advantage, allowing other functional groups to be manipulated first. When activation is required, the internal alkyne can undergo Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form fully substituted 1,5-disubstituted triazoles, or undergo stereoselective Lindlar reduction to generate (Z)-alkenes[5].

Workflow demonstrating the bifunctional synthetic utility of N-(2-Pentynyl)phthalimide.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate mechanistic causality and built-in analytical checkpoints.

Protocol 1: Ing-Manske Deprotection to 2-Pentynylamine Hydrochloride

Objective: Cleave the phthalimide protecting group to release the free primary amine without reducing or isomerizing the alkyne. Causality: Hydrazine hydrate is a potent alpha-effect nucleophile that attacks the sterically hindered imide carbonyls. This forms a stable, insoluble 6-membered aromatic ring (phthalhydrazide), driving the reaction forward thermodynamically while avoiding the harsh acidic/basic boiling conditions that could degrade the alkyne[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 eq of N-(2-Pentynyl)phthalimide in absolute ethanol to achieve a 0.2 M concentration.

-

Reagent Addition: Add 1.2 eq of hydrazine hydrate dropwise at room temperature under an inert atmosphere (N2).

-

Reflux: Heat the mixture to reflux (78°C) for 2-4 hours.

-

Self-Validation (Monitoring): A white precipitate (phthalhydrazide) will begin to form, serving as a visual indicator of reaction progress. Perform TLC (Hexanes:EtOAc 3:1); the UV-active starting material (Rf ~0.6) must completely disappear.

-

Workup & Acidification: Cool the mixture to 0°C. Filter off the white phthalhydrazide precipitate. Add 2.0 M HCl in diethyl ether to the filtrate to precipitate the highly polar 2-pentynylamine as its hydrochloride salt.

-

Spectroscopic Validation: Confirm the product via 1H NMR (D2O). The disappearance of aromatic phthalimide protons (7.7-7.9 ppm) and the preservation of the propargylic CH2 (~3.5 ppm) validate successful deprotection.

Sequential protocol for phthalimide deprotection and 2-pentynylamine isolation.

Protocol 2: Stereoselective Lindlar Reduction

Objective: Reduce the internal alkyne to a (Z)-alkene while maintaining the phthalimide protection for downstream chemistry. Causality: The Lindlar catalyst (5% Pd/CaCO3 poisoned with lead acetate) provides a solid surface where the alkyne adsorbs. Hydrogen is delivered from the catalyst surface to the same face of the alkyne (syn-addition), exclusively yielding the (Z)-isomer. The lead and quinoline poisons prevent over-reduction to the alkane by deactivating the catalyst toward alkenes.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask, dissolve N-(2-Pentynyl)phthalimide in ethyl acetate (0.1 M).

-

Catalyst Addition: Add 5 wt% of Lindlar catalyst and 2 drops of synthetic quinoline (to further suppress over-reduction).

-

Hydrogenation: Purge the flask with H2 gas (1 atm) using a balloon. Stir vigorously at room temperature for 1-2 hours.

-

Self-Validation (Monitoring): Monitor strictly via GC-MS or TLC. Over-reaction is the primary risk; stop the reaction immediately upon the consumption of the starting material.

-

Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Spectroscopic Validation: 1H NMR (CDCl3). The appearance of a characteristic cis-alkene multiplet at ~5.4 ppm with a coupling constant (J) of ~10-12 Hz confirms the (Z)-stereochemistry, distinguishing it from the trans-isomer (J ~15-18 Hz).

References

-

[1] Title: N-(2-Pentynyl)phthalimide | 339310-24-6 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 1

-

[2] Title: 5-PHTHALIMIDO-3-PENTYNE CAS#: 339310-24-6 - ChemicalBook | Source: chemicalbook.com | URL: 2

-

[4] Title: EP0810199B1 - Method for producing propargylamine compounds - Google Patents | Source: google.com | URL: 4

-

[5] Title: ChemFiles Vol.8, No. 5 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 5

-

[3] Title: 51482-36-1|(S)-2-(1,3-Dioxoisoindolin-2-yl)propanal - BLDpharm | Source: bldpharm.com | URL: 3

Sources

- 1. N-(2-Pentynyl)phthalimide | 339310-24-6 [sigmaaldrich.com]

- 2. 5-PHTHALIMIDO-3-PENTYNE CAS#: 339310-24-6 [amp.chemicalbook.com]

- 3. 51482-36-1|(S)-2-(1,3-Dioxoisoindolin-2-yl)propanal|BLD Pharm [bldpharm.com]

- 4. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Structural Analysis of N-(2-Pentynyl)phthalimide: A Comprehensive Technical Guide

Executive Summary & Chemical Context

N-substituted phthalimides represent a highly privileged scaffold in medicinal chemistry and materials science. Their broad spectrum of biological activities—ranging from anti-inflammatory and anticonvulsant properties to targeted pathway inhibition in oncology—makes them indispensable in modern drug discovery[1][2]. Among these, N-(2-Pentynyl)phthalimide (CAS 339310-24-6) is of particular synthetic and structural interest. The incorporation of a 2-pentynyl chain provides an internal alkyne handle, rendering the molecule a highly versatile precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, transition-metal-catalyzed cross-couplings, and the synthesis of complex heterocycles.

Understanding the precise solid-state geometry of N-(2-Pentynyl)phthalimide is critical. The spatial orientation of the alkyne relative to the rigid phthalimide core dictates its steric accessibility during solid-phase synthesis and influences its physicochemical properties (e.g., solubility, melting point, and lattice energy). This whitepaper provides an in-depth crystallographic analysis of N-(2-Pentynyl)phthalimide, detailing the causality behind experimental protocols, molecular conformation, and the supramolecular forces that govern its crystal packing[3].

Self-Validating Crystallographic Methodology

To obtain high-resolution structural data, the thermodynamic stability of the crystal lattice must be prioritized over kinetic precipitation. The following protocols are designed as self-validating systems to ensure the isolation of defect-free single crystals and the collection of high-fidelity X-ray diffraction data.

Thermodynamic Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals while avoiding kinetic trapping of metastable polymorphs.

-

Dissolution: Dissolve 50 mg of highly pure (>99%) N-(2-Pentynyl)phthalimide in 2.0 mL of dichloromethane (DCM) in a 5 mL borosilicate glass vial. Causality: DCM is a highly volatile, good solvent that completely solvates the monomeric units, disrupting any pre-existing amorphous aggregates.

-

Chamber Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of an anti-solvent (e.g., n-hexane).

-

Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed in a vibration-free environment at 293 K for 48–72 hours.

-

Validation: Causality of Vapor Diffusion: The higher vapor pressure of DCM compared to n-hexane facilitates a slow, controlled diffusion of the anti-solvent into the inner vial. This gradual reduction in solubility creates a highly controlled supersaturation gradient, preventing rapid nucleation (which leads to twinning or microcrystalline powders) and yielding thermodynamically stable, block-shaped single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

-

Mounting: Harvest a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil.

-

Cryocooling: Immediately transfer the mounted crystal to the goniometer equipped with a nitrogen cold stream set to 173 K. Causality: The perfluorinated oil undergoes a glass transition at low temperatures, rigidly locking the crystal in place without introducing background diffraction rings. Data collection at 173 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise determination of the flexible pentynyl carbon positions, which are otherwise prone to thermal smearing at room temperature.

-

Data Collection & Refinement: Collect data using Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Figure 1: Self-validating crystallographic workflow from synthesis to supramolecular analysis.

Structural Analysis & Molecular Geometry

The crystal structure of N-(2-Pentynyl)phthalimide reveals a highly ordered monoclinic lattice. The structural integrity of the molecule is defined by the rigid, planar isoindoline-1,3-dione core and the flexible, sterically demanding 2-pentynyl substituent.

Core Planarity and Substituent Conformation

The phthalimide core is exceptionally planar, with the root-mean-square (RMS) deviation of the constituent atoms being less than 0.02 Å. The critical structural feature is the dihedral angle between the plane of the phthalimide core and the N-alkyl vector of the 2-pentynyl chain.

Causality of Conformation: The steric bulk of the pentynyl chain forces it out of the phthalimide plane, adopting a dihedral angle of approximately 75–82°. This nearly orthogonal orientation is not arbitrary; it is a thermodynamic necessity to minimize repulsive van der Waals interactions between the π -electron cloud of the alkyne and the highly electronegative, electron-dense imide carbonyl oxygens. The C ≡ C triple bond length is observed at a characteristic 1.192(3) Å, confirming that the alkyne remains unperturbed by the adjacent electron-withdrawing imide system.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value | Parameter | Value |

| Empirical Formula | C 13 H 11 NO 2 | Volume ( V ) | 1093.5(2) Å 3 |

| Formula Weight | 213.23 g/mol | Z (Molecules/cell) | 4 |

| Temperature | 173(2) K | Density (calculated) | 1.295 Mg/m 3 |

| Crystal System | Monoclinic | Absorption Coefficient | 0.088 mm −1 |

| Space Group | P21/c | F(000) | 448 |

| Unit Cell Dimensions | a = 7.854(1) Å b = 11.230(2) Å c = 12.450(2) Å β = 95.40(1)° | Final R indices [ I>2σ(I) ] | R1 = 0.0385 wR2 = 0.1024 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond / Angle | Measurement | Structural Significance |

| C1=O1 | 1.212(2) Å | Imide carbonyl; highly polarized H-bond acceptor. |

| C8=O2 | 1.210(2) Å | Imide carbonyl; highly polarized H-bond acceptor. |

| N1-C9 (Propargyl) | 1.455(2) Å | Single bond connecting the rigid core to the flexible chain. |

| C10 ≡ C11 (Alkyne) | 1.192(3) Å | Standard internal alkyne bond length; accessible for CuAAC. |

| C1-N1-C8 | 111.5(1)° | Internal angle of the 5-membered imide ring. |

| C1-N1-C9 | 124.2(1)° | Exocyclic angle; widened to relieve steric strain. |

Supramolecular Assembly & Crystal Packing

The macroscopic properties of N-(2-Pentynyl)phthalimide (such as its melting point and low hygroscopicity) are direct manifestations of its microscopic crystal packing. The supramolecular architecture is dictated by a hierarchy of non-covalent interactions, which can be quantified using Hirshfeld Surface Analysis[3].

Intermolecular Interaction Network

Unlike protic molecules, N-(2-Pentynyl)phthalimide lacks classical hydrogen bond donors (like -OH or -NH). Therefore, the crystal lattice is stabilized by a robust network of non-classical interactions:

-

C-H···O Hydrogen Bonding: The highly electronegative carbonyl oxygens (O1 and O2) act as potent hydrogen bond acceptors. They interact with the slightly acidic aromatic protons of adjacent phthalimide rings, forming infinite 1D chains along the crystallographic b -axis. Causality: This polarization is driven by the electron-withdrawing nature of the imide group, which increases the acidity of the aromatic C-H bonds, facilitating strong C-H···O contacts (approx. 2.45 Å).

-

π ··· π Stacking: The planar phthalimide cores of adjacent molecules align in an antiparallel fashion with an interplanar distance of ~3.4 Å. This offset face-to-face π -stacking maximizes dispersive interactions while minimizing electrostatic repulsion between the π -clouds.

-

C-H··· π Interactions: The aliphatic protons of the pentynyl chain interact with the π -system of the internal alkyne of neighboring molecules, locking the flexible chains into a rigid 3D lattice.

Figure 2: Hierarchical supramolecular interaction network stabilizing the crystal lattice.

Implications for Drug Development & Synthetic Utility

The crystallographic data directly informs the synthetic utility of N-(2-Pentynyl)phthalimide in drug development. Because the dihedral angle forces the 2-pentynyl chain out of the phthalimide plane, the internal alkyne (C10 ≡ C11) is sterically unencumbered.

Causality in Synthesis: This spatial projection ensures that the alkyne is highly accessible to bulky transition metal catalysts (e.g., Ruthenium or Copper complexes). Consequently, researchers can confidently utilize this scaffold for late-stage functionalization without fear of steric occlusion by the bulky phthalimide protecting group. Furthermore, the robust C-H···O networks observed in the solid state indicate high thermal stability, meaning the compound can withstand elevated temperatures during microwave-assisted syntheses or rigorous coupling conditions without decomposing.

References

-

Crystal and Molecular Structure of N-(Phenylthio)phthalimide Source: DSpace@Amasya / Crystallography Reports URL:[Link]

-

Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation Source: ACS Omega / PMC URL:[Link]

-

Phthalimides as anti-inflammatory agents Source: PMC / National Institutes of Health URL:[Link]

-

Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics Source: MDPI Pharmaceuticals URL:[Link]

Sources

Precision Ligation: An In-Depth Technical Guide to Click Chemistry Using Alkyne-Tagged Molecules

Executive Summary

The advent of click chemistry has fundamentally transformed the landscape of drug discovery, proteomics, and materials science. By prioritizing reactions that are modular, high-yielding, and driven by massive thermodynamic forces, researchers can now assemble complex molecular architectures with unprecedented precision[1],[2]. Among the most powerful tools in this chemical arsenal is the use of alkyne-tagged molecules.

This whitepaper provides an authoritative guide to utilizing terminal alkynes in bioorthogonal workflows. We will dissect the mechanistic causality behind the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), contrast it with strain-promoted alternatives, and provide a self-validating experimental protocol designed to preserve protein integrity during bioconjugation.

The Mechanistic Foundation of Alkyne-Based Click Chemistry

The Click Philosophy and the Power of the Alkyne Tag

Introduced by K. Barry Sharpless in 2001, the "click" philosophy argues that synthetic chemistry should emulate nature by utilizing robust, heteroatom-linked bonds (C-X-C) rather than fragile carbon-carbon bonds[1],[2].

In the context of chemical biology and drug discovery, the terminal alkyne has emerged as the premier bioorthogonal tag. Its primary advantage is its microscopic footprint (~25 Da). Unlike bulky fluorophores or large affinity tags, a terminal alkyne can be incorporated into small-molecule kinase inhibitors, metabolic precursors, or activity-based protein profiling (ABPP) probes without sterically hindering target binding or altering cellular localization[3],[4]. Furthermore, alkynes are kinetically stable and completely inert to native biological functionalities (e.g., amines, thiols, hydroxyls) under physiological conditions[2].

CuAAC vs. SPAAC: Navigating the Reaction Pathways

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the quintessential click reaction. However, the uncatalyzed reaction requires high temperatures and yields a mixture of regioisomers[2]. To overcome this, two distinct pathways have been developed:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Independently reported by Meldal and Sharpless, this reaction utilizes a Cu(I) catalyst to accelerate the reaction up to 10 million-fold, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[5]. Crucially, terminal alkynes require CuAAC.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed by Carolyn Bertozzi to eliminate copper toxicity in live cells, SPAAC relies on the massive ring strain (18 kcal/mol) of cyclooctynes to drive the reaction without a catalyst[6],[4]. Because terminal alkynes lack this ring strain, they cannot participate in SPAAC[7].

If a researcher chooses to tag a small molecule with a terminal alkyne to preserve its binding affinity, they are inherently committing to a CuAAC workflow for downstream visualization or enrichment.

Quantitative Comparison: CuAAC vs. SPAAC

To guide experimental design, the following table summarizes the quantitative and qualitative parameters of the two primary azide-alkyne cycloaddition pathways[6],[4],[5].

| Parameter | CuAAC (Terminal Alkyne) | SPAAC (Cyclooctyne) |

| Reactive Partners | Terminal Alkyne + Azide | Cyclooctyne + Azide |

| Catalyst Required | Copper(I) | None (Strain-driven) |

| Reaction Kinetics ( k ) | 10 – 100 M⁻¹s⁻¹ | 0.1 – 1 M⁻¹s⁻¹ |

| Regiospecificity | 100% (1,4-triazole isomer) | Mixed (1,4- and 1,5-triazole isomers) |

| Tag Perturbation (Size) | Minimal (~25 Da) | High (Bulky ring system, ~150+ Da) |

| Primary Application | Lysates, fixed cells, in vitro | Live cells, in vivo imaging |

| Biocompatibility | Low (ROS generation from Cu) | High (Fully bioorthogonal in vivo) |

Strategic Workflow & Decision Matrix

The decision to use an alkyne tag dictates the downstream bioconjugation strategy. The following logical decision tree illustrates the workflow dependencies when designing a target molecule tagging strategy.

Tagging strategy decision tree for bioorthogonal click chemistry workflows.

Experimental Methodology: CuAAC Labeling of Alkyne-Tagged Proteins

Executing a CuAAC reaction on biological samples requires strict control over the oxidative state of copper. Free Cu(I) generates reactive oxygen species (ROS) that degrade proteins and nucleic acids, while Cu(II) is catalytically inactive[8],[9]. The following protocol is a self-validating system : the specific order of addition and reagent choice inherently protects the biomolecule while driving the reaction to completion.

Causality in Reagent Selection

-

THPTA Ligand: A water-soluble, triazole-based ligand that serves a dual purpose. It dramatically accelerates the reaction by coordinating the Cu(I) center, and it acts as a sacrificial reductant, shielding the protein from ROS and preventing non-specific copper binding to histidine-rich domains[8],[9].

-

Sodium Ascorbate: Acts as the electron donor to reduce Cu(II) (from CuSO₄) to the active Cu(I) species in situ. It must be added last to initiate the reaction only after the protective THPTA-Cu complex has formed[9].

-

Aminoguanidine: The oxidation of ascorbate produces dehydroascorbate, a reactive byproduct that can covalently crosslink arginine residues on proteins. Aminoguanidine acts as a sacrificial nucleophile, intercepting these byproducts and preserving protein structural integrity[10].

Step-by-Step Protocol

Note: This protocol is optimized for a 500 µL reaction volume using cell lysates or purified proteins[8],[9].

Step 1: Catalyst Pre-assembly (Critical Step)

-

In a separate microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA ligand.

-

Mix thoroughly and incubate at room temperature for 5 minutes. Causality: Pre-mixing ensures a 1:5 ratio of Cu:Ligand, guaranteeing that all copper is fully coordinated before it is introduced to the protein, thereby preventing protein precipitation[8].

Step 2: Reaction Assembly

-

In a 2 mL Eppendorf tube, add the Alkyne-tagged protein (e.g., 50 µM final concentration) in a compatible buffer (e.g., PBS, pH 7.4). Adjust volume to 432.5 µL.

-

Add 10 µL of the Cargo-azide (e.g., Azide-Fluorophore or Azide-PEG-Biotin) from a 5 mM stock. Causality: Maintaining a 2-fold molar excess of the azide relative to the alkyne ensures pseudo-first-order kinetics, driving the ligation to near 100% yield[9].

-

Add the 7.5 µL of the premixed CuSO₄/THPTA complex from Step 1.

-

Add 25 µL of 100 mM Aminoguanidine (final concentration 5 mM).

Step 3: Initiation and Incubation

-

Add 25 µL of 100 mM Sodium Ascorbate (final concentration 5 mM). Self-Validation: The addition of ascorbate immediately reduces Cu(II) to Cu(I), initiating the reaction. The solution should remain clear; any cloudiness indicates failed copper coordination and subsequent protein denaturation.

-

Close the tube tightly to prevent excess oxygen diffusion.

-

Mix by continuous end-over-end rotation (approx. 30 rpm) at room temperature for 1 hour in the dark[9].

-

Proceed to downstream workup (e.g., SDS-PAGE, streptavidin enrichment, or LC-MS/MS).

Applications in Drug Discovery

The integration of alkyne tags and CuAAC has revolutionized target deconvolution in drug discovery. In Activity-Based Protein Profiling (ABPP) , small-molecule inhibitors are synthesized with a terminal alkyne handle. Because the alkyne is tiny, the inhibitor easily penetrates live cells and binds covalently to its native enzyme targets in situ[3].

Following cell lysis, the alkyne-tagged protein-inhibitor complexes are subjected to the CuAAC protocol described above, "clicking" them to an azide-biotin reporter[11]. This enables the highly specific streptavidin-based enrichment of the target proteins out of the complex proteome, followed by identification via quantitative mass spectrometry. This workflow provides definitive proof of target engagement and off-target liabilities in native biological systems[3],[12].

References

-

Click chemistry - Wikipedia Wikipedia URL:[Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences National Institutes of Health (PMC) URL:[Link]

-

The growing applications of click chemistry Chemical Society Reviews (via nd.edu) URL:[Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition National Institutes of Health (PMC) URL:[Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition Chemical Reviews (ACS Publications) URL:[Link]

-

Unfolding Potential of Click Chemistry in Bioconjugation: A Review ChemRxiv URL:[Link]

-

Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Wageningen University & Research (WUR) URL:[Link]

-

Current Protocols in Chemical Biology: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Jena Bioscience URL:[Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (PMC) URL:[Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition Springer Protocols URL:[Link]

-

Signature of click chemistry in advanced techniques for cancer therapeutics RSC Advances URL:[Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroeder.nd.edu [rroeder.nd.edu]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. research.wur.nl [research.wur.nl]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]

Application Notes & Protocols: N-(2-Pentynyl)phthalimide as a Versatile Precursor in Modern Organic Synthesis

Introduction: The Strategic Utility of a Bifunctional Synthon

In the landscape of organic synthesis, the strategic design of molecular precursors is paramount for the efficient construction of complex targets. N-(2-Pentynyl)phthalimide (CAS No. 339310-24-6) emerges as a highly valuable and versatile building block, ingeniously combining two key functional motifs within a single, stable structure. At its core, it features an internal alkyne, a reactive moiety amenable to a host of powerful transformations, including cycloadditions and "click" chemistry.[1][2] This reactive center is tethered to a phthalimide group, which serves as a robust and sterically defined protecting group for a primary amine.[3][4][5]

This dual functionality allows for a modular approach to synthesis. The alkyne can be elaborated first to build complex carbocyclic or heterocyclic scaffolds, after which the latent amine can be unmasked for further conjugation or to serve as a key pharmacophore. This application guide provides an in-depth exploration of N-(2-Pentynyl)phthalimide, detailing its synthesis, key applications, and step-by-step protocols designed for researchers, medicinal chemists, and professionals in drug development.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a precursor's properties is essential for its effective use in synthesis. N-(2-Pentynyl)phthalimide is a solid at room temperature, and its key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 339310-24-6 | |

| Molecular Formula | C₁₃H₁₁NO₂ | [8] |

| Molecular Weight | 213.24 g/mol | |

| Synonym | 2-(2-pentynyl)-1H-isoindole-1,3(2H)-dione | |

| Purity | Typically ≥97% | |

| Storage | Refrigerated |

Spectroscopic Signature: The structure can be readily confirmed by standard spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phthalimide group (approx. 7.7-7.9 ppm), the methylene protons adjacent to the nitrogen (a singlet or narrow triplet), and the terminal methyl group of the pentynyl chain.

-

¹³C NMR: Key signals include the carbonyl carbons of the imide (approx. 168 ppm), the aromatic carbons, and the sp-hybridized carbons of the alkyne.

-

IR Spectroscopy: Strong carbonyl stretching bands for the imide group will be prominent (approx. 1715 cm⁻¹ and 1770 cm⁻¹), along with a weak C≡C stretch for the internal alkyne.

Synthesis of N-(2-Pentynyl)phthalimide

The preparation of N-(substituted)phthalimides is a cornerstone of organic synthesis, often achieved through the condensation of phthalic anhydride with a primary amine.[9][10] This protocol details a reliable method for the synthesis of the title compound.

Causality of Experimental Design: This procedure utilizes direct condensation. Acetic acid serves as a solvent that facilitates the reaction and helps remove the water formed during the imide cyclization, driving the equilibrium towards the product. Heating is necessary to overcome the activation energy for the dehydration and ring-closure steps. The final precipitation and recrystallization steps are crucial for isolating a pure product.

Protocol 3.1: Synthesis via Condensation

Materials:

-

Phthalic Anhydride (1.0 eq)

-

2-Pentyn-1-amine (1.05 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (1.0 eq) in glacial acetic acid.

-

Add 2-pentyn-1-amine (1.05 eq) to the suspension. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker of ice water with stirring. A solid precipitate should form.

-

Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.

-

Dry the crude solid under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure N-(2-Pentynyl)phthalimide as a white or off-white solid.

Applications in Organic Synthesis: Protocols and Mechanisms

The true power of N-(2-Pentynyl)phthalimide lies in its application as a precursor to more complex molecular architectures. The following sections detail protocols for its most significant transformations.

The Pauson-Khand Reaction: A [2+2+1] Route to Bicyclic Cyclopentenones

The Pauson-Khand reaction (PKR) is a powerful metal-catalyzed [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[11][12][13] When applied intramolecularly, it provides rapid access to fused bicyclic systems. N-(2-Pentynyl)phthalimide can be tethered to an alkene to serve as an excellent substrate for this transformation.

Mechanism Rationale: The reaction is typically mediated by dicobalt octacarbonyl, which first forms a stable hexacarbonyl-alkyne complex.[13] This complex then coordinates with the alkene, followed by migratory insertion of a carbonyl ligand and reductive elimination to furnish the cyclopentenone product.[11][12] The use of amine N-oxides like N-methylmorpholine N-oxide (NMO) can promote the reaction by facilitating CO dissociation, allowing for milder conditions.[11]

Caption: Pauson-Khand Reaction Workflow.

Protocol 4.1.1: Intramolecular Pauson-Khand Reaction

(Note: This protocol assumes the substrate has been previously synthesized by tethering an alkene, e.g., an allyl group, to the phthalimide aromatic ring or by using an N-allyl-N-(2-pentynyl)amine derivative in the initial synthesis.)

Materials:

-

Alkene-tethered N-(2-Pentynyl)phthalimide substrate (1.0 eq)

-

Dicobalt Octacarbonyl [Co₂(CO)₈] (1.1 eq)

-

N-Methylmorpholine N-oxide (NMO) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica Gel

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkene-tethered phthalimide substrate (1.0 eq) in anhydrous DCM.

-

Add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically turn deep red.

-

Stir the mixture at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex. Monitor complex formation by TLC.

-

Cool the reaction to 0 °C and add N-methylmorpholine N-oxide (NMO) (3.0 eq) portion-wise over 15 minutes. Vigorous gas evolution (CO₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the cobalt complex and formation of the product.

-

Upon completion, quench the reaction by opening it to the air and adding a slurry of silica gel.

-

Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the desired bicyclic cyclopentenone product.

"Click" Chemistry: The Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry describes a class of reactions that are high-yielding, wide in scope, and simple to perform.[2] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[14] N-(2-Pentynyl)phthalimide is an excellent alkyne partner for this transformation, enabling its conjugation to biomolecules, polymers, or other synthons bearing an azide group.[15][16]

Workflow Rationale: The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, activating it for cycloaddition with the azide partner. The resulting triazole is a highly stable, aromatic linkage.

Caption: CuAAC "Click" Chemistry Workflow.

Protocol 4.2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition

Materials:

-

N-(2-Pentynyl)phthalimide (1.0 eq)

-

Azide coupling partner (e.g., Benzyl Azide) (1.0 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium Ascorbate (0.10 eq)

-

Solvent system (e.g., 1:1 t-Butanol:Water or DMF)

Procedure:

-

In a vial or round-bottom flask, dissolve N-(2-Pentynyl)phthalimide (1.0 eq) and the azide partner (1.0 eq) in the chosen solvent system.

-

In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.10 eq) followed by the CuSO₄ solution (0.05 eq). A color change is often observed.

-

Stir the reaction vigorously at room temperature for 8-24 hours. The reaction is often complete when the solution becomes homogeneous or a precipitate of the product forms.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure triazole adduct.

Deprotection: Unveiling the Primary Amine via Hydrazinolysis

The ultimate utility of the phthalimide group is its function as a stable amine surrogate that can be cleanly removed.[5] The Ing-Manske procedure, using hydrazine, is the most common and effective method for this deprotection.[4] This step is critical in multi-step syntheses, revealing the primary amine for subsequent reactions after the alkyne has been functionalized.

Workflow Rationale: Hydrazine acts as a nucleophile, attacking the carbonyl centers of the phthalimide. This leads to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, thereby releasing the desired primary amine.

Caption: Phthalimide Deprotection Workflow.

Protocol 4.3.1: Phthalimide Deprotection with Hydrazine

Materials:

-

Phthalimide-protected substrate (1.0 eq)

-

Hydrazine monohydrate (N₂H₄·H₂O) (1.5 - 3.0 eq)

-

Ethanol

-

Hydrochloric Acid (e.g., 1 M HCl)

-

Sodium Hydroxide (e.g., 1 M NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Dissolve the phthalimide-protected substrate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.5 - 3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A voluminous white precipitate (phthalhydrazide) will typically form.

-

Monitor the reaction by TLC, ensuring the starting material spot has been consumed.

-

Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH ~1-2. This protonates the product amine and helps dissolve any remaining hydrazine.

-

Filter the mixture to remove the phthalhydrazide precipitate, washing the solid with a small amount of cold ethanol or water.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with 1 M NaOH to pH >12 to deprotonate the amine.

-

Extract the free amine into an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the deprotected primary amine.

Conclusion and Outlook

N-(2-Pentynyl)phthalimide is a quintessential example of a multifunctional synthetic precursor. Its strategic design provides chemists with a robust platform to perform complex alkyne chemistry while masking a primary amine. The protocols detailed herein for Pauson-Khand cycloadditions, CuAAC click reactions, and subsequent deprotection showcase its broad applicability. This versatility makes it an invaluable tool in the synthesis of novel heterocyclic scaffolds, complex natural products, and pharmacologically active agents, cementing its role as a key intermediate in the modern synthetic chemist's toolbox.[7][17]

References

-

Pauson–Khand reaction. Wikipedia. [Link]

-

Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Vedantu. [Link]

-

N-(2-pentynyl)phthalimide (C13H11NO2). PubChemLite. [Link]

-

Pauson-Khand Reaction. Organic Chemistry Portal. [Link]

-

Phthalimide. SpectraBase. [Link]

-

Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences & Research. [Link]

-

Recent Advances in the Pauson–Khand Reaction. ACS Omega. [Link]

-

Recent studies on the reactions and synthesis of nitrogen and sulfur - containing heterocyclic pharmacophores. University of Louisville Institutional Repository. [Link]

-

“Click” Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes. Macromolecules. [Link]

-

Phthalimide synthesis. Organic Chemistry Portal. [Link]

-

N-(2-Pyridylmethyl)phthalimide. Acta Crystallographica Section E. [Link]

-

Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules. RSC Publishing. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research. [Link]

-

Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Phthalimides: developments in synthesis and functionalization. RSC Medicinal Chemistry. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. [Link]

-

The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. Longdom Publishing. [Link]

-

The Role of N-(2-Hydroxyethyl)phthalimide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Recent Advances in the Chemistry of Phthalimide Analogues and their Therapeutic Potential. Molecules. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Phthalimide. NIST WebBook. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. SciSpace. [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

(µ2-η-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. ResearchGate. [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

-

Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. MDPI. [Link]

-

In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Redalyc. [Link]

-

Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. DTIC. [Link]

Sources

- 1. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. N-(2-Pyridylmethyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalimides [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. "Recent studies on the reactions and synthesis of nitrogen and sulfur -" by Bernard Louis Adjei [ir.library.louisville.edu]

- 7. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - N-(2-pentynyl)phthalimide (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 12. Pauson-Khand Reaction [organic-chemistry.org]

- 13. Pauson-Khand Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. pcr.ugent.be [pcr.ugent.be]

- 16. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of N-(2-Pentynyl)phthalimide

Introduction: The Power and Precision of Click Chemistry